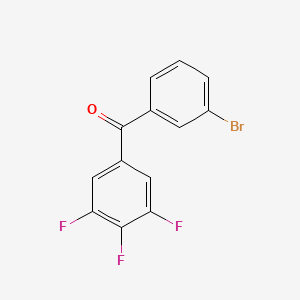

3-Bromo-3',4',5'-trifluorobenzophenone

Description

3-Bromo-3',4',5'-trifluorobenzophenone is a halogenated benzophenone derivative featuring a bromine atom at the 3-position of one aromatic ring and three fluorine atoms at the 3', 4', and 5' positions of the second ring. This compound is of interest in organic synthesis due to the electron-withdrawing effects of fluorine and bromine, which enhance electrophilic reactivity at the brominated carbon.

Properties

IUPAC Name |

(3-bromophenyl)-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrF3O/c14-9-3-1-2-7(4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICHBLKRAOAEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801241118 | |

| Record name | (3-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-39-4 | |

| Record name | (3-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’,4’,5’-trifluorobenzophenone typically involves the bromination of 3’,4’,5’-trifluorobenzophenone. The reaction is carried out by treating 3’,4’,5’-trifluorobenzophenone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-3’,4’,5’-trifluorobenzophenone may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Types of Reactions:

Substitution Reactions: 3-Bromo-3’,4’,5’-trifluorobenzophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, facilitated by palladium catalysts to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide.

Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

Substitution Reactions: Products include substituted benzophenones with various functional groups replacing the bromine atom.

Cross-Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

Scientific Research Applications

3-Bromo-3’,4’,5’-trifluorobenzophenone is used in various scientific research applications:

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with enhanced biological activity.

Mechanism of Action

The mechanism of action of 3-Bromo-3’,4’,5’-trifluorobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive bromine and trifluoromethyl groups. These groups can interact with molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions .

Comparison with Similar Compounds

Data Table: Key Properties and Reactivity

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity/Application |

|---|---|---|---|---|

| 3-Bromo-3',4',5'-trifluorobenzophenone | Br (3), F (3',4',5') | ~306 (estimated) | Not reported | Cross-coupling, electrophilic substitution |

| 3,4-Dichloro-3',4',5'-trifluorobenzophenone | Cl (3,4), F (3',4',5') | ~279 | Not reported | Materials science, stable intermediates |

| 3-Bromo-3'-nitrobenzophenone | Br (3), NO₂ (3') | 306.12 | 124 | Nucleophilic substitution |

| 4-Acetoxy-3',4',5'-trifluorobenzophenone | OAc (4), F (3',4',5') | 294.23 | Not reported | Hydrolysis to phenolic derivatives |

| 3-Bromo-3,3-difluoropropene | Br (3), F (3,3) | 163.96 | Not reported | Palladium-catalyzed allylation |

Biological Activity

3-Bromo-3',4',5'-trifluorobenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of trifluorobenzophenone under controlled conditions. The reaction can be optimized using various solvents and temperatures to enhance yield and purity. The compound can also be characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a study found that derivatives with similar structural motifs demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, including pancreatic and breast cancer cells . The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast) | TBD | Inhibition of cell cycle progression |

| Derivative A | PC-3 (prostate) | 14 | Induction of apoptosis |

| Derivative B | A549 (lung) | 10 | Inhibition of angiogenesis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have demonstrated that related benzophenone derivatives possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The structural features contributing to this activity include the presence of halogen substituents, which enhance lipophilicity and membrane penetration.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | E. coli | TBD | Bactericidal |

| Derivative C | S. aureus | 50 | Bacteriostatic |

Case Studies

- Antitumor Evaluation : A study evaluated the antitumor efficacy of several benzophenone derivatives, including those related to this compound, against cervical cancer cells (HeLa). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that these compounds may serve as effective chemotherapeutic agents .

- Mechanistic Insights : Another investigation into the mechanism revealed that treatment with these compounds led to increased levels of reactive oxygen species (ROS) in cancer cells, indicating a potential pathway for inducing apoptosis through oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.